UDP-L-arabinose

Nucleotide sugar enzymology UDP-arabinose 4-epimerase Enzyme kinetics

UDP-L-arabinose (UDP-L-Ara, CAS 15839-78-8) is a uridine diphosphate-activated nucleotide sugar that serves as the obligate glycosyl donor for arabinosyltransferases in plant cell wall biosynthesis. It is generated de novo in plants via the 4-epimerization of UDP-D-xylose (UDP-Xyl) by UDP-Xyl 4-epimerases (UXEs), a reaction unique to plants and absent in mammals.

Molecular Formula C14H22N2O16P2
Molecular Weight 536.28 g/mol
Cat. No. B1240742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-L-arabinose
Molecular FormulaC14H22N2O16P2
Molecular Weight536.28 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O
InChIInChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13?/m0/s1
InChIKeyDQQDLYVHOTZLOR-OKQNPRBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-L-Arabinose Procurement Guide: Nucleotide Sugar Identity, Plant-Specific Epimerization, and Structural Distinction from UDP-Xylose


UDP-L-arabinose (UDP-L-Ara, CAS 15839-78-8) is a uridine diphosphate-activated nucleotide sugar that serves as the obligate glycosyl donor for arabinosyltransferases in plant cell wall biosynthesis. It is generated de novo in plants via the 4-epimerization of UDP-D-xylose (UDP-Xyl) by UDP-Xyl 4-epimerases (UXEs), a reaction unique to plants and absent in mammals [1]. Unlike its direct analog UDP-D-xylose—which donates xylose—UDP-L-arabinose carries an L-sugar with an axial C-4 hydroxyl, conferring distinct donor specificity for arabinopyranosylation reactions. The compound exists predominantly as the thermodynamically stable pyranose (Arap) anomer, with the furanose (Araf) form requiring enzymatic mutase activity for interconversion [2]. This structural and metabolic uniqueness means UDP-L-arabinose cannot be functionally replaced by UDP-xylose, UDP-glucose, or UDP-galactose in arabinosylation-dependent pathways.

1
Obligate arabinosyl donor for plant glycosyltransferases
2
Plant-specific UDP-D-xylose 4-epimerization pathway product
3
Thermodynamically stable pyranose (Arap) anomer

Why UDP-Xylose, UDP-Glucose, or UDP-Arabinofuranose Cannot Replace UDP-L-Arabinose in Arabinosylation Assays


In-class nucleotide sugars such as UDP-D-xylose, UDP-D-glucose, UDP-D-galactose, and UDP-L-arabinofuranose are not functionally interchangeable with UDP-L-arabinose. Plant glycosyltransferases exhibit distinct donor specificity: arabinosyltransferases require UDP-L-arabinopyranose as the arabinose donor, while xylosyltransferases preferentially use UDP-xylose [1]. Crucially, UDP-L-arabinofuranose—though required for Araf incorporation into arabinoxylan and pectin—is thermodynamically disfavored (equilibrium constant 0.02) and must be generated in situ from UDP-Arap by UDP-arabinopyranose mutase [2]. Attempting to substitute UDP-glucose or UDP-galactose yields no arabinosylation activity. Even the closely related UDP-xylose cannot serve as a substitute, as kinetic data show that glycosyltransferases can discriminate between these two nucleotide sugars by over 10-fold in catalytic efficiency [3]. This strict enzymatic specificity means that experimental systems studying plant cell wall biosynthesis, arabinogalactan protein modification, or flavonoid arabinoside production are non-functional without authentic UDP-L-arabinose.

Target
UDP-L-Arabinose (Arap)
Authentic pyranose donor; arabinosylation-competent
Alt 1
UDP-D-Xylose
Fails arabinosylation; strong kinetic discrimination limits interchange
Alt 2
UDP-L-Arabinofuranose
Thermodynamically unstable as stock; requires in-situ generation from Arap

Head-to-Head Quantitative Evidence: UDP-L-Arabinose vs. Closest Analogs in Enzymatic and Physicochemical Performance


UDP-L-Arabinose Displays 3-Fold Higher Affinity than UDP-D-Xylose for Wheat Germ UDP-Arabinose 4-Epimerase

In a direct head-to-head comparison using purified wheat germ UDP-arabinose 4-epimerase (EC 5.1.3.5), UDP-L-arabinose exhibited a Km of 0.5 mM, which is 3-fold lower (higher affinity) than the Km of 1.5 mM measured for UDP-D-xylose [1]. The equilibrium constant K for the reaction UDP-L-arabinose ⇌ UDP-D-xylose was determined as 1.25, indicating the equilibrium slightly favors UDP-D-xylose formation [1]. This differential affinity means that when both nucleotide sugars are present at limiting concentrations, the enzyme preferentially binds UDP-L-arabinose, impacting the kinetic resolution of epimerase assays.

Epimerase Affinity
Head-to-head
3-fold higher
Higher epimerase binding affinity over UDP-Xyl
Km 0.5 mM vs 1.5 mM UDP-Xyl; requires kinetic control in assays
Nucleotide sugar enzymology UDP-arabinose 4-epimerase Enzyme kinetics

Cytosolic UDP-Glc 4-Epimerase Favors UDP-L-Arabinose Formation Over UDP-Galactose by 3.7-Fold at Equilibrium

Recombinant pea (Pisum sativum) UDP-glucose 4-epimerase (rPsUGE1) catalyzes two distinct interconversions. Under identical in vitro conditions, the apparent equilibrium constant (([UDP-Ara][UDP])/([UDP-Xyl][UDP])) for UDP-L-arabinose formation from UDP-D-xylose was 0.89, whereas the constant for UDP-galactose formation from UDP-glucose was only 0.24 [1]. This 3.7-fold difference demonstrates that the enzyme's UXE (UDP-Xyl 4-epimerase) activity is thermodynamically more favorable than its UGE (UDP-Glc 4-epimerase) activity. The measured Km values for rPsUGE1 further substantiate this: 0.16 mM for UDP-L-arabinose and 0.15 mM for UDP-Xyl, versus 0.31 mM for UDP-Glc and 0.29 mM for UDP-Gal [1].

Equilibrium Formation
Head-to-head
3.7-fold higher
Thermodynamically favored over UDP-Gal formation
Keq 0.89 for UDP-Ara vs 0.24 for UDP-Gal by rPsUGE1
Nucleotide sugar interconversion UDP-glucose 4-epimerase Bifunctional plant epimerase

UDP-L-Arabinopyranose Is 9-Fold More Abundant than UDP-L-Arabinofuranose at Thermodynamic Equilibrium

Purified rice UDP-arabinopyranose mutase (UAM) catalyzes the reversible interconversion of UDP-β-L-arabinopyranose (UDP-Arap) and UDP-β-L-arabinofuranose (UDP-Araf). At thermodynamic equilibrium in vitro, the pyranose form is overwhelmingly favored, producing a 90:10 ratio of UDP-Arap to UDP-Araf [1]. The equilibrium constant for the forward reaction (UDP-Arap → UDP-Araf) is 0.02, confirming the reaction is highly unfavorable [2]. Despite this, the UAM enzyme exhibits high affinity for both forms: Km = 45.4 μM for UDP-Arap and Km = 22.8 μM for UDP-Araf [3]. This means that while the biologically essential UDP-Araf must be generated enzymatically in situ from UDP-Arap, the commercially available and storable form is exclusively UDP-L-arabinopyranose.

Anomer Stability
Head-to-head
9-fold more abundant
Pyranose form is the stable, shelf-storable entity
Arap:Araf ratio 90:10; Keq 0.02 for furanose formation
UDP-arabinopyranose mutase Arabinofuranose biosynthesis Nucleotide sugar equilibrium

Xyloglucan Xylosyltransferase 1 Exhibits >10-Fold Lower kcat with UDP-L-Arabinose than with UDP-D-Xylose

Kinetic characterization of Arabidopsis xyloglucan xylosyltransferase 1 (XXT1) revealed that while the enzyme can utilize multiple UDP-sugars in vitro, its catalytic efficiency differs dramatically among donors. The kcat for UDP-arabinose was over 10-fold lower than for its cognate substrate UDP-xylose. Using kcat/Km as a measure of catalytic efficiency, UDP-xylose was 8-fold more efficient than the next best alternative UDP-glucose, with UDP-arabinose ranking even lower [1]. This demonstrates that UDP-L-arabinose is a poor surrogate for UDP-xylose in xylosyltransferase reactions, and conversely, that authentic UDP-L-arabinose is indispensable for arabinosyltransferase assays where UDP-xylose would produce negligible activity.

Glycosyltransferase kcat
Head-to-head
>10-fold lower
Poor substrate for xylosyltransferase over cognate donor
XXT1 kcat/Km: UDP-Xyl >> UDP-Ara; confirms donor specificity
Glycosyltransferase specificity Xyloglucan biosynthesis Nucleotide sugar promiscuity

UDP-L-Arabinofuranose Competitively Inhibits UDP-Glucose 4-Epimerase, Whereas UDP-L-Arabinopyranose Does Not

Enzyme inhibitor profiling from MetaCyc and BRENDA databases documents that UDP-L-arabinofuranose acts as a competitive inhibitor of UDP-glucose 4-epimerase (EC 5.1.3.2) in Arabidopsis thaliana [1]. In contrast, the pyranose form (UDP-L-arabinopyranose) does not exhibit inhibitory activity against this epimerase. This differential pharmacological property is critical for experimental design: researchers using UDP-L-arabinopyranose in coupled enzyme assays that include UDP-glucose 4-epimerase can do so without introducing unintended epimerase inhibition, whereas UDP-Araf contamination would suppress epimerase activity and confound results.

Epimerase Inhibition
Class-level
No inhibition (Arap)
Arap avoids off-target effects in coupled enzyme assays
UDP-Araf competitively inhibits UDP-Glc 4-epimerase; Arap does not
Epimerase inhibition UDP-sugar specificity Metabolic regulation

Optimal Procurement and Use Scenarios for UDP-L-Arabinose Based on Verified Differential Evidence


Definitive Arabinosyltransferase Activity Assays for Plant Cell Wall Biosynthesis Studies

UDP-L-arabinopyranose is the obligate donor substrate for arabinopyranosyltransferases involved in pectic arabinan, extensin, and arabinogalactan protein biosynthesis. Unlike UDP-xylose, which exhibits >10-fold lower kcat with xyloglucan xylosyltransferase and fails to substitute in arabinosylation reactions [1], authentic UDP-L-arabinose ensures measurable arabinose incorporation. The thermodynamically stable pyranose form (90% of equilibrium mixture) [2] can be used directly in microsomal or recombinant arabinosyltransferase assays without the need for in situ mutase-coupled generation.

Coupled Epimerase-Mutase Pathway Reconstitution for UDP-Arabinofuranose Generation

For studies requiring UDP-L-arabinofuranose—the essential donor for arabinoxylan and pectic arabinofuranosylation—UDP-L-arabinopyranose serves as the stable starting substrate. The equilibrium constant of 0.02 for Arap→Araf conversion [3] means that direct procurement of UDP-Araf is impractical due to its thermodynamic instability. Instead, researchers purchase UDP-L-arabinopyranose and couple it with recombinant UDP-arabinopyranose mutase (Km = 45.4 μM for UDP-Arap) [4] to drive in situ Araf production. The absence of epimerase-inhibitory activity of the pyranose form [5] allows clean coupling with upstream epimerases for complete pathway reconstitution.

Nucleotide Sugar Substrate Selectivity Profiling of Plant Glycosyltransferases

When screening plant glycosyltransferases for donor specificity, UDP-L-arabinose serves as a critical probe for arabinosylation activity. Its kinetic distinction from UDP-xylose (3-fold lower Km for epimerase binding [6]; >10-fold difference in kcat for XXT1 [1]) provides a quantitative benchmark for classifying unknown GTs as arabinosyltransferases versus xylosyltransferases. Procurement of high-purity (>95%) UDP-L-arabinose [7] free of UDP-xylose contamination is essential for unambiguous assignment of donor specificity.

Metabolic Engineering of Flavonoid Arabinoside Production in Microbial Hosts

Heterologous biosynthesis of flavonoid O-arabinosides in E. coli requires co-expression of UDP-xylose epimerase (UXE) to generate UDP-L-arabinose from UDP-xylose, coupled with an arabinose-specific glycosyltransferase [8]. The favorable equilibrium constant of 0.89 for UDP-Ara formation from UDP-Xyl by cytosolic epimerase [9] supports reasonable in vivo flux toward UDP-arabinose, enabling titers of up to 160 mg/L of quercetin 3-O-arabinoside. For in vitro pathway optimization, exogenous UDP-L-arabinose is the authentic standard for calibrating epimerase activity and quantifying product formation.

Application
Selection Property
Validation Focus
Arabinosyltransferase Assays
Kinetic specificity, donor purity
Arabinose incorporation vs. UDP-Xyl control
Pathway Reconstitution
Thermodynamic stability, enzyme coupling efficiency
In-situ Araf generation via mutase from Arap
Glycosyltransferase Screening
Donor selectivity profiling, anomer identity
Cross-reactivity check with UDP-Xyl/Glc/Gal
Microbial Metabolic Engineering
In-vivo flux, product titer
Epimerase calibration, arabinoside quantification
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